molecular formula C5H8O B169661 5-Oxaspiro[2,3]hexane CAS No. 157-46-0

5-Oxaspiro[2,3]hexane

Cat. No.: B169661
CAS No.: 157-46-0
M. Wt: 84.12 g/mol
InChI Key: RNXCGGSGVVDINA-UHFFFAOYSA-N
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Description

5-Oxaspiro[2,3]hexane: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2,3]hexane typically involves the reaction of cyclopropylcarbinyl chloride with sodium methoxide in methanol. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the spirocyclic structure. The reaction conditions generally require a temperature of around 0°C to 25°C and a reaction time of several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[2,3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium catalyst at elevated temperatures and pressures.

    Substitution: Aqueous hydrogen halides at room temperature.

Major Products:

Scientific Research Applications

Chemistry: 5-Oxaspiro[2,3]hexane is used as a building block in organic synthesis, particularly in the preparation of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. The compound’s potential as a pharmacophore for drug development is being explored, particularly in the context of antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2,3]hexane involves its interaction with various molecular targets, depending on the specific chemical reactions it undergoes. For example, in substitution reactions with hydrogen halides, the compound forms intermediates that undergo rearrangement to yield the final products. The molecular pathways involved in these reactions include nucleophilic substitution and molecular rearrangement .

Comparison with Similar Compounds

Uniqueness: 5-Oxaspiro[2,3]hexane is unique due to its specific spirocyclic structure, which includes an oxetane ring. This structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry. The presence of the oxetane ring differentiates it from other spirocyclic compounds, which may have different ring sizes and functional groups .

Properties

IUPAC Name

5-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(1)3-6-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXCGGSGVVDINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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